

Synthesis Pathway of C13H16CIN5O4: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	C13H16CIN5O4	
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Abstract

This technical guide details the synthetic pathway for **C13H16CIN5O4**, chemically identified as ((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1] [2]dioxol-4-yl)methanol, a derivative of adenosine also known as 2-Chloro-2',3'-O-isopropylideneadenosine. The synthesis is a two-stage process commencing with the formation of the key intermediate, 2-chloroadenosine, followed by the protection of the 2' and 3'-hydroxyl groups of the ribose moiety to yield the target molecule. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and tabulated quantitative data.

Introduction

C13H16CIN5O4, or 2-Chloro-2',3'-O-isopropylideneadenosine, is a modified nucleoside that holds potential for various applications in biomedical research and drug development. Its structural similarity to adenosine, a fundamental component of nucleic acids and a key signaling molecule, makes it a valuable compound for studying biological processes and for the development of novel therapeutic agents. The presence of the chloro group at the 2-position of the purine ring and the isopropylidene protection of the ribose diol are key features that can influence its biological activity and metabolic stability. This guide outlines a reliable and reproducible synthesis pathway for this compound.



Synthesis Pathway Overview

The synthesis of **C13H16CIN5O4** is accomplished through a two-step sequence starting from commercially available precursors.

Step 1: Synthesis of 2-Chloroadenosine

The initial step involves the synthesis of 2-chloroadenosine from 2,6-dichloropurine and a protected ribose derivative. This is typically achieved through a glycosylation reaction, followed by a selective ammonolysis to introduce the amino group at the 6-position of the purine ring.

Step 2: Synthesis of 2-Chloro-2',3'-O-isopropylideneadenosine

The final step is the protection of the vicinal diols at the 2' and 3' positions of the ribose sugar of 2-chloroadenosine. This is achieved by reacting 2-chloroadenosine with 2,2-dimethoxypropane in the presence of an acid catalyst to form the stable isopropylidene acetal.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Chloroadenosine from 2,6-Dichloropurine

Parameter	Value	Reference
Starting Material	2,6-Dichloropurine	[3]
Glycosylation Reagent	1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose	[3]
Ammonolysis Reagent	Anhydrous Ammonia in 1,2-dimethoxyethane	[4]
Overall Yield	~85%	[4]

Table 2: Synthesis of 2-Chloro-2',3'-O-isopropylideneadenosine



Parameter	Value	Reference
Starting Material	2-Chloroadenosine	[5]
Reagent	2,2-Dimethoxypropane	[5]
Catalyst	70% wt aqueous hydrochloric acid	[5]
Reaction Time	8 hours	[5]
Yield	88%	[5]
Purity	99%	[5]

Experimental Protocols Synthesis of 2-Chloroadenosine

A detailed protocol for the synthesis of 2-chloroadenosine has been described in the literature. The process involves the initial formation of a glycosidic bond between 2,6-dichloropurine and a protected ribose sugar, followed by selective amination.

Materials:

- 2,6-Dichloropurine
- 1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose
- Anhydrous 1,2-dimethoxyethane (DME)
- Anhydrous Ammonia
- Silica Gel for column chromatography

Procedure:

 Glycosylation: 2,6-Dichloropurine is reacted with 1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose in a suitable solvent to form 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.



- Ammonolysis: The resulting protected nucleoside is dissolved in anhydrous 1,2-dimethoxyethane and treated with anhydrous ammonia.[4] This selectively replaces the chloro group at the 6-position with an amino group.
- Deprotection and Purification: The acetyl protecting groups are subsequently removed under basic conditions. The crude 2-chloroadenosine is then purified by column chromatography on silica gel to yield the desired product.

Synthesis of 2-Chloro-2',3'-O-isopropylideneadenosine

Materials:

- 2-Chloroadenosine (20 g, 66.3 mmol)
- 2,2-Dimethoxypropane (60 mL)
- 70% wt aqueous hydrochloric acid solution (3 mL)
- Saturated aqueous sodium bicarbonate solution
- Deionized water
- Ice

Procedure:[5]

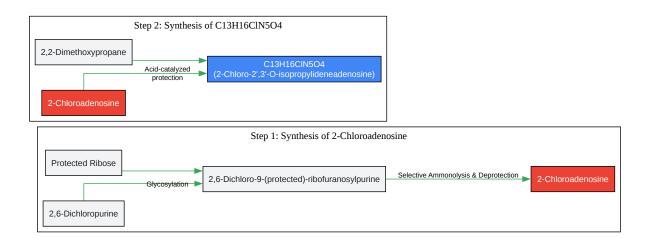
- A reaction mixture of 2-chloroadenosine (20 g, 66.3 mmol), 2,2-dimethoxypropane (60 mL), and 70% wt aqueous hydrochloric acid solution (3 mL) is stirred at room temperature for 8 hours under a nitrogen atmosphere.
- The pH of the reaction mixture is then adjusted to 7-9 by the slow addition of a saturated aqueous sodium bicarbonate solution (approximately 120 mL).
- The mixture is stirred in an ice bath for 2 hours to facilitate precipitation.
- The precipitate is collected by filtration.
- The filter cake is washed with water (50 mL).



• The solid product is dried under vacuum at 50 °C for 6 hours to afford the title compound.

Mandatory Visualization

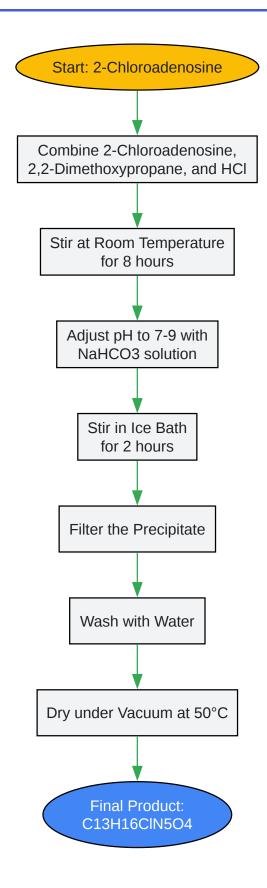
The following diagrams illustrate the synthesis pathway and a conceptual experimental workflow.



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Caption: Overall synthesis pathway for C13H16CIN5O4.





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Caption: Experimental workflow for the final protection step.



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- To cite this document: BenchChem. [Synthesis Pathway of C13H16ClN5O4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15172937#c13h16cln5o4-synthesis-pathway]

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